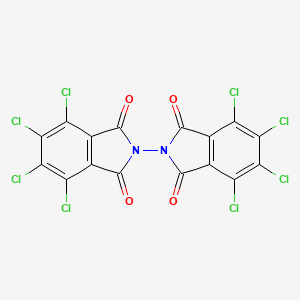
2,2-Dichlorovinyl diethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichlorovinyl diethyl phosphate is an organophosphate compound widely used as an insecticide. It is known for its effectiveness in controlling household pests, protecting stored products from insect infestations, and its application in public health. The compound has been commercially available since 1961 and has become a subject of environmental and health concerns due to its toxicity and prevalence in urban waterways .
Méthodes De Préparation
2,2-Dichlorovinyl diethyl phosphate can be synthesized through various methods. One common method involves the reaction of triethyl phosphite with trichloroacetaldehyde under controlled conditions. The reaction typically requires a solvent such as benzene or toluene and is carried out at elevated temperatures. The product is then purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
2,2-Dichlorovinyl diethyl phosphate undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves the breaking of the P-O bond in the presence of water, leading to the formation of diethyl phosphate and dichloroacetaldehyde.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Applications De Recherche Scientifique
2,2-Dichlorovinyl diethyl phosphate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of organophosphate degradation and the development of new insecticides.
Biology: The compound is used to investigate the effects of organophosphates on biological systems, including their impact on enzyme activity and cellular processes.
Medicine: Research on this compound has contributed to the understanding of organophosphate poisoning and the development of antidotes.
Mécanisme D'action
2,2-Dichlorovinyl diethyl phosphate exerts its effects by inhibiting acetylcholinesterase, an enzyme associated with the nervous systems of insects. This inhibition leads to the accumulation of acetylcholine, causing continuous nerve impulse transmission, paralysis, and eventually the death of the insect. The compound’s mechanism of action is similar to other organophosphate insecticides .
Comparaison Avec Des Composés Similaires
2,2-Dichlorovinyl diethyl phosphate is similar to other organophosphate compounds such as:
2,2-Dichlorovinyl dimethyl phosphate:
Parathion: Another organophosphate insecticide, parathion is known for its high toxicity and has been banned in many countries due to its hazardous effects.
This compound stands out due to its specific chemical structure and the unique pathways it undergoes during degradation and metabolism.
Propriétés
| 72-00-4 | |
Formule moléculaire |
C6H11Cl2O4P |
Poids moléculaire |
249.03 g/mol |
Nom IUPAC |
2,2-dichloroethenyl diethyl phosphate |
InChI |
InChI=1S/C6H11Cl2O4P/c1-3-10-13(9,11-4-2)12-5-6(7)8/h5H,3-4H2,1-2H3 |
Clé InChI |
BVZSTBILYMMKCG-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)OC=C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



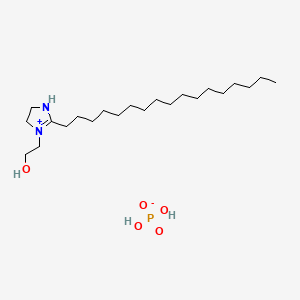
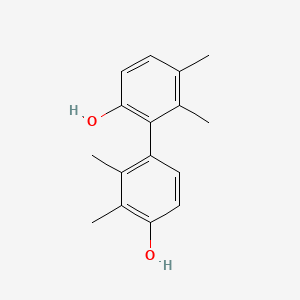

![2-[(4-Bromophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13762964.png)
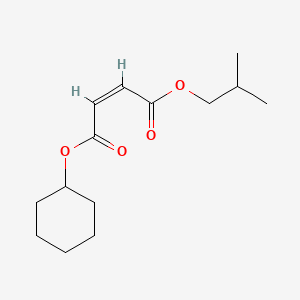
![Dibenzo[a,o]perylene-7,16-dione](/img/structure/B13762974.png)
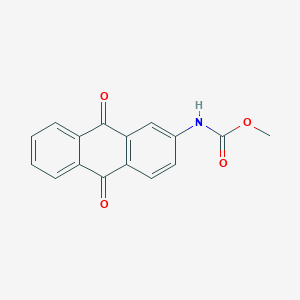
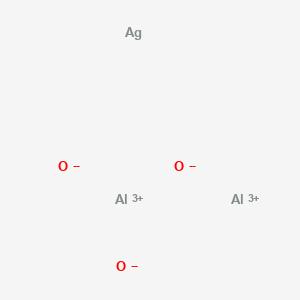
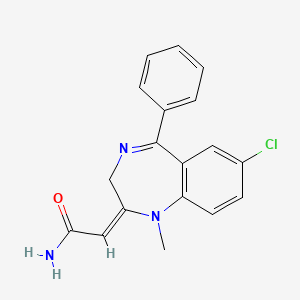
![2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13763000.png)
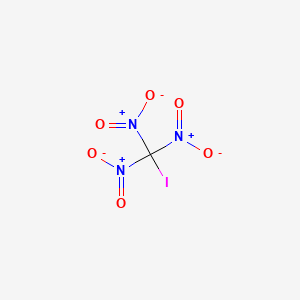
![Benzenesulfonamide, 2,5-dichloro-4-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-N,N-dimethyl-](/img/structure/B13763007.png)
